Cas no 1805130-95-3 (2,6-Bis(trifluoromethyl)-4-chlorobenzylamine)

2,6-Bis(trifluoromethyl)-4-chlorobenzylamine is a synthetic organic compound characterized by its trifluoromethyl substituents and a chlorinated benzylamine moiety. This compound offers significant advantages due to its high purity and well-defined structure, which is crucial for its use in various organic synthesis reactions. Its unique electronic properties make it suitable for applications in medicinal chemistry and materials science.
2,6-Bis(trifluoromethyl)-4-chlorobenzylamine structure
1805130-95-3 structure
商品名:2,6-Bis(trifluoromethyl)-4-chlorobenzylamine
CAS番号:1805130-95-3
MF:C9H6ClF6N
メガワット:277.594062328339
CID:4989885

2,6-Bis(trifluoromethyl)-4-chlorobenzylamine 化学的及び物理的性質

名前と識別子

    • 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine
    • インチ: 1S/C9H6ClF6N/c10-4-1-6(8(11,12)13)5(3-17)7(2-4)9(14,15)16/h1-2H,3,17H2
    • InChIKey: HZAMJHOSHMHUNJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(F)(F)F)C(CN)=C(C(F)(F)F)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26

2,6-Bis(trifluoromethyl)-4-chlorobenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A012000755-1g
2,6-Bis(trifluoromethyl)-4-chlorobenzylamine
1805130-95-3 97%
1g
1,519.80 USD 2021-07-04

2,6-Bis(trifluoromethyl)-4-chlorobenzylamine 関連文献

2,6-Bis(trifluoromethyl)-4-chlorobenzylamineに関する追加情報

Introduction to 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine (CAS No. 1805130-95-3)

2,6-Bis(trifluoromethyl)-4-chlorobenzylamine, identified by the Chemical Abstracts Service Number (CAS No.) 1805130-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic amines, characterized by its unique structural features that include multiple substituents such as trifluoromethyl and chloro groups. The presence of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine consists of a benzene ring substituted with two trifluoromethyl groups at the 2- and 6-positions, and a chloro group at the 4-position. The benzylamine moiety at one end of the molecule contributes to its amine functionality, which is crucial for further chemical modifications. This combination of structural elements enhances its reactivity and makes it a versatile building block in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds with enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, is a well-established strategy to achieve these objectives. Trifluoromethyl groups are known to increase lipophilicity, reduce metabolic clearance, and improve binding affinity to biological targets. Consequently, derivatives of 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine have been explored as potential candidates for various therapeutic applications.

One of the most promising areas where 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine has found utility is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The amine functionality in 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine provides a scaffold for constructing kinase inhibitors by allowing further derivatization through amide or urea linkages.

Recent studies have highlighted the potential of 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine as a precursor in the development of novel antiviral agents. The increasing prevalence of viral infections has necessitated the discovery of new drugs with broad-spectrum activity. The structural features of this compound make it an attractive candidate for designing inhibitors that target viral proteases or polymerases. For instance, modifications at the benzylamine moiety can lead to compounds with enhanced affinity for viral enzymes while maintaining good solubility and bioavailability.

The agrochemical industry has also shown interest in 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine due to its potential as a precursor for herbicides and pesticides. The presence of electron-withdrawing groups such as trifluoromethyl and chloro enhances the bioactivity of agrochemicals by improving their binding to biological targets. Researchers have synthesized various derivatives of this compound and evaluated their efficacy against plant pathogens and pests. Some preliminary findings suggest that certain analogs exhibit potent activity while exhibiting reduced environmental toxicity compared to conventional agrochemicals.

The synthesis of 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-existing aromatic substrates followed by nucleophilic substitution with ammonia or amine derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce trifluoromethyl groups efficiently. The choice of synthetic methodology depends on factors such as scalability, cost-effectiveness, and environmental considerations.

In terms of applications beyond pharmaceuticals and agrochemicals, 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine has been explored in materials science research. The unique electronic properties conferred by fluorinated aromatic systems make them suitable for use in organic semiconductors and liquid crystal displays (LCDs). Researchers have incorporated derivatives of this compound into polymer matrices to enhance charge transport properties or improve thermal stability. Such applications leverage the inherent stability provided by fluorine atoms while maintaining tunable electronic characteristics through structural modifications.

Evaluation methodologies for 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about molecular structure and purity. Additionally, chromatographic techniques like high-performance liquid chromatography (HPLC) are employed for purification purposes when working with larger quantities or complex reaction mixtures.

The safety profile of 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine is another critical consideration during its handling and application. While not classified as hazardous under standard conditions storage conditions should be maintained away from heat sources due to potential decomposition risks at elevated temperatures exposure should be minimized through proper personal protective equipment (PPE) including gloves eye protection lab coats etc Users should refer to safety data sheets (SDS) provided by manufacturers for detailed guidance on safe handling storage transportation disposal

Future directions regarding research on this compound may focus on expanding its utility through innovative synthetic strategies or exploring novel biological activities Its versatility makes it an attractive candidate for further derivatization aimed at developing next-generation therapeutics or advanced materials As scientific understanding advances new applications will likely emerge driving continued interest within both academic industrial sectors

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